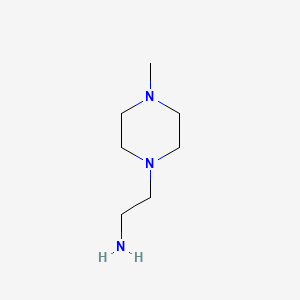

2-(4-Methylpiperazin-1-yl)ethanamine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(4-methylpiperazin-1-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N3/c1-9-4-6-10(3-2-8)7-5-9/h2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOWUDHPKGOIDIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10239420 | |

| Record name | 4-Methylpiperazine-1-ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10239420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934-98-5 | |

| Record name | 2-(4-Methylpiperazin-1-yl)ethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=934-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylpiperazine-1-ethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000934985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylpiperazine-1-ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10239420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylpiperazine-1-ethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.088 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYLPIPERAZINE-1-ETHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z79BOY08I2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-(4-methyl-1-piperazinyl)ethanamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062673 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Methylpiperazin-1-yl)ethanamine

CAS Number: 934-98-5

This technical guide provides a comprehensive overview of 2-(4-Methylpiperazin-1-yl)ethanamine, a versatile building block in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical and physical properties, synthesis, and applications in the development of novel therapeutics.

Chemical and Physical Properties

This compound, also known by its synonyms 2-(4-Methylpiperazin-1-yl)ethylamine, 2-(4-Methyl-1-piperazinyl)ethanamine, and 4-(2-Aminoethyl)-1-methylpiperazine, is a key intermediate in the synthesis of a wide range of biologically active molecules.[1] Its physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 934-98-5 | [1] |

| Molecular Formula | C₇H₁₇N₃ | [1] |

| Molecular Weight | 143.23 g/mol | [1] |

| Appearance | Colorless to light yellow clear liquid | [2] |

| Physical State (at 20°C) | Liquid | [2] |

| Boiling Point | 215.4 °C at 760 mmHg | |

| Flash Point | 83 °C | [3] |

| Specific Gravity (20/20) | 0.93 | [3] |

| Purity | Commercially available at >95.0% | [2] |

Synthesis and Handling

Synthesis Protocol:

While specific, detailed industrial synthesis protocols for this compound are often proprietary, a representative synthetic route involves the cyclization of N,N-di(2-chloroethyl)methylamine with aqueous hydrazine.[4][5] Another common approach for similar structures involves the reduction of a nitroso-piperazine precursor.[5]

A general laboratory-scale synthesis for a related compound, 1-amino-4-methylpiperazine, which provides insight into the potential synthesis of the title compound, is as follows:

Reaction: Reduction of 1-methyl-4-nitrosopiperazine.

Materials:

-

1-methyl-4-nitrosopiperazine

-

Zinc powder

-

Ammonium chloride

-

Water

-

Carbon dioxide

Procedure:

-

A solution of 1-methyl-4-nitrosopiperazine in water is placed in an autoclave.

-

Ammonium chloride is added to the solution.

-

The system is charged with carbon dioxide.

-

The mixture is heated to approximately 35°C with stirring.

-

Zinc powder is added portion-wise while maintaining the temperature and pressure.

-

After the addition of zinc is complete, the reaction mixture is stirred for an additional 30 minutes.

-

The resulting zinc carbonate is filtered off.

-

Water is removed from the filtrate under reduced pressure, and the product is isolated by vacuum distillation.[5]

Handling and Storage:

This compound is a combustible liquid and is corrosive, causing severe skin burns and eye damage.[2] It is also harmful if swallowed. Therefore, appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

The compound is air-sensitive and should be stored under an inert gas atmosphere.[2] It is recommended to store it at room temperature in a cool, dark, and dry place.[2]

Applications in Drug Development and Research

This compound serves as a crucial scaffold in the synthesis of a variety of pharmaceutical agents due to the favorable pharmacokinetic properties often imparted by the piperazine moiety.

Workflow for Derivative Synthesis in Drug Discovery:

Caption: General workflow for the synthesis and biological evaluation of derivatives of this compound.

Derivatives of this compound have been investigated for a range of therapeutic applications:

-

Antimicrobial Agents: The piperazine ring is a common feature in antimicrobial drugs. Novel derivatives of this compound have been synthesized and evaluated for their antibacterial and antifungal activities.[6][7]

-

Anticancer Agents: The this compound moiety has been incorporated into molecules targeting various cancer-related pathways. For instance, it is a component of dual Src/Abl kinase inhibitors, which have shown potent antitumor activity in preclinical models.[8]

-

Central Nervous System (CNS) Disorders: The piperazine structure is prevalent in drugs targeting the CNS. Derivatives of this compound have been explored for their potential as selective antagonists for serotonin (5-HT1A) and dopamine (D2) receptors, which are implicated in various neurological and psychiatric conditions.[9]

Experimental Protocols

Representative Experimental Protocol: Acetylcholinesterase Inhibition Assay

Given that derivatives of this compound have been investigated as potential treatments for Alzheimer's disease, a common in vitro assay is the determination of acetylcholinesterase (AChE) inhibition. The following is a representative protocol based on the Ellman method.[10]

Objective: To determine the in vitro inhibitory activity of a synthesized derivative against AChE.

Materials:

-

Acetylcholinesterase (AChE) from electric eel

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Synthesized this compound derivative

-

Donepezil (positive control)

-

Phosphate buffer (pH 8.0)

-

96-well microplate reader

Procedure:

-

Prepare stock solutions of the test compound and donepezil in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the AChE enzyme solution.

-

Incubate the mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

-

Add the DTNB solution to each well.

-

Initiate the reaction by adding the substrate, ATCI.

-

Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

The rate of the reaction is determined by the change in absorbance over time.

-

The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

-

The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[10]

Signaling Pathway Involvement:

The piperazine moiety is a versatile scaffold that can be modified to interact with a variety of biological targets. The specific signaling pathway modulated depends on the overall structure of the final molecule.

Caption: Potential biological targets and pathways for derivatives of this compound.

For instance, certain derivatives have shown antagonist activity at 5-HT1A and D2 receptors, suggesting an interaction with G-protein coupled receptor (GPCR) signaling cascades.[9] Other derivatives act as ATP-competitive inhibitors of Src/Abl kinases, thereby blocking downstream signaling pathways involved in cell proliferation and survival.[8] The inhibitory action of some derivatives on acetylcholinesterase directly increases the levels of acetylcholine in the synaptic cleft, which is a key therapeutic strategy in Alzheimer's disease.[10]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the field of drug discovery and development. Its favorable structural and physicochemical properties make it an attractive scaffold for the synthesis of novel therapeutic agents targeting a wide range of diseases, including infectious diseases, cancer, and central nervous system disorders. This guide provides a foundational understanding of its properties, synthesis, and applications to aid researchers in their endeavors to develop the next generation of medicines.

References

- 1. scbt.com [scbt.com]

- 2. 1-(2-Aminoethyl)-4-methylpiperazine | CymitQuimica [cymitquimica.com]

- 3. 2-(4-Methylpiperazin-1-yl)ethan-1-amine | 934-98-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. PREPARATION OF 1-AMINO-4-METHYLPIPERAZINE | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design and synthesis of 2-[4-[4-(m-(ethylsulfonamido)-phenyl) piperazin-1-yl]butyl]-1,3-dioxoperhydropyrrolo[1,2-c]imidazole (EF-7412) using neural networks. A selective derivative with mixed 5-HT1A/D2 antagonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of 2-(4-Methylpiperazin-1-yl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Methylpiperazin-1-yl)ethanamine is a pivotal chemical intermediate in the synthesis of a multitude of active pharmaceutical ingredients (APIs). Its unique structural motif, featuring a primary amine and a tertiary amine incorporated within a piperazine ring, makes it a valuable building block in drug discovery. This technical guide provides a comprehensive overview of the principal synthetic routes and purification methodologies for this compound, tailored for researchers and professionals in the field of drug development. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic and purification workflows.

Introduction

The 2-(4-methylpiperazin-1-yl)ethylamino moiety is a recognized pharmacophore present in a variety of therapeutic agents, including kinase inhibitors and compounds targeting G-protein coupled receptors. The presence of this functional group can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate, often enhancing solubility and providing a key interaction point for receptor binding. The efficient and scalable synthesis of this compound is therefore a critical aspect of the drug development pipeline for molecules incorporating this scaffold. This guide will focus on two primary and industrially relevant synthetic strategies: the alkylation of N-methylpiperazine followed by nitrile reduction, and a multi-step approach involving an acetamide intermediate.

Synthetic Pathways

Two robust and scalable synthetic routes for the preparation of this compound are presented below.

Route 1: Alkylation of N-Methylpiperazine with 2-Chloroacetonitrile and Subsequent Reduction

This two-step synthesis commences with the nucleophilic substitution of 2-chloroacetonitrile with N-methylpiperazine to yield the intermediate, 2-(4-methylpiperazin-1-yl)acetonitrile. This is followed by the reduction of the nitrile group to a primary amine.

-

Reaction Setup: A 1 L, three-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser is charged with N-methylpiperazine (1.0 mol, 100.16 g) and a suitable solvent such as acetonitrile or toluene (500 mL).

-

Addition of Reagent: 2-Chloroacetonitrile (1.0 mol, 75.50 g) is dissolved in the same solvent (100 mL) and added dropwise to the stirred solution of N-methylpiperazine over a period of 1-2 hours. The reaction is mildly exothermic, and the temperature may be maintained at 20-30 °C with a water bath.

-

Reaction: After the addition is complete, the reaction mixture is heated to reflux (approximately 82 °C for acetonitrile) and maintained for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The precipitated N-methylpiperazine hydrochloride is removed by filtration. The filtrate is concentrated under reduced pressure to yield the crude 2-(4-methylpiperazin-1-yl)acetonitrile.

-

Reaction Setup: A 2 L, three-necked, round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon). Lithium aluminum hydride (LiAlH₄) (1.2 mol, 45.5 g) is carefully suspended in anhydrous tetrahydrofuran (THF) (1 L).

-

Addition of Intermediate: The crude 2-(4-methylpiperazin-1-yl)acetonitrile (1.0 mol, 139.20 g) is dissolved in anhydrous THF (250 mL) and added dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, the reaction mixture is stirred at reflux for an additional 4-8 hours until the reaction is complete (monitored by TLC or GC).

-

Quenching: The reaction is cooled in an ice bath and cautiously quenched by the sequential dropwise addition of water (45.5 mL), 15% aqueous sodium hydroxide (45.5 mL), and finally water (136.5 mL).

-

Work-up: The resulting granular precipitate is filtered off and washed with THF. The combined filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

Route 2: Synthesis via N-substituted Acetamide Intermediate

This route involves the initial acylation of a protected aniline, followed by nucleophilic substitution with N-methylpiperazine, and finally, reduction of the nitro and amide functionalities. While this route is more complex, it can be adapted for the synthesis of various derivatives. A representative protocol is adapted from the synthesis of a related compound.

-

Step 1: Acylation: N-Methyl-4-nitroaniline (1.0 mol, 152.15 g) is dissolved in ethyl acetate (1.5 L) in a 3 L three-necked flask. Chloroacetyl chloride (1.05 mol, 118.95 g) dissolved in ethyl acetate (400 mL) is added dropwise at 20-25 °C. The mixture is then heated to 50-55 °C for 2 hours. After cooling, the reaction is washed with water.

-

Step 2: Nucleophilic Substitution: The organic phase from the previous step, containing 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide, is treated with N-methylpiperazine (2.5 mol, 250.4 g) and heated to 45-50 °C for 4.5 hours.[1]

-

Step 3: Reduction: The reaction mixture is cooled, and the nitro group is reduced. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.[1] Alternatively, chemical reduction using a reagent like sodium dithionite can be employed.[1] Following the reduction of the nitro group, the amide can be reduced to the amine using a strong reducing agent like LiAlH₄, similar to the procedure in Route 1.

Purification

The final purity of this compound is crucial for its use in pharmaceutical synthesis. The primary methods of purification are vacuum distillation and crystallization of a salt.

Vacuum Distillation

Vacuum distillation is effective for separating the desired product from less volatile impurities.[2][3]

-

Setup: A distillation apparatus suitable for vacuum is assembled, including a Claisen adapter, a thermometer, a condenser, and a receiving flask. A vacuum pump is connected via a trap.

-

Procedure: The crude this compound is placed in the distillation flask. The system is slowly evacuated to the desired pressure (e.g., 1-10 mmHg). The flask is then heated gently.

-

Collection: The fraction boiling at the expected temperature for the given pressure is collected. The boiling point will be significantly lower than at atmospheric pressure.

Crystallization as a Salt

For amines that are difficult to crystallize as the free base, forming a salt can significantly improve their crystallization properties.[4] The hydrochloride salt is a common choice.

-

Salt Formation: The crude amine is dissolved in a suitable solvent, such as diethyl ether or isopropanol. A solution of hydrochloric acid in the same or a miscible solvent is added dropwise with stirring until the precipitation is complete.

-

Recrystallization: The precipitated amine hydrochloride is collected by filtration and then recrystallized from a suitable solvent system, such as ethanol/water or methanol/ether.[5] The solid is dissolved in a minimum amount of the hot solvent, and the solution is allowed to cool slowly to induce crystallization.

-

Isolation: The purified crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Data Presentation

| Parameter | Route 1 (Nitrile Reduction) | Route 2 (Acetamide Intermediate) | Reference |

| Starting Materials | N-Methylpiperazine, 2-Chloroacetonitrile | N-Methyl-4-nitroaniline, Chloroacetyl chloride, N-Methylpiperazine | [1] |

| Key Intermediate | 2-(4-Methylpiperazin-1-yl)acetonitrile | N-Methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide | [1] |

| Overall Yield | Moderate to Good (estimated 60-80%) | Good (reported up to 79% for a similar compound) | [1] |

| Scalability | Good | Good | |

| Reagent Hazards | LiAlH₄ (pyrophoric), 2-Chloroacetonitrile (toxic) | Chloroacetyl chloride (corrosive), LiAlH₄ (pyrophoric) |

Role in Drug Discovery

The this compound core is a privileged scaffold in medicinal chemistry. It is frequently incorporated into drug candidates to introduce a basic nitrogen center, which can be crucial for target engagement and for improving physicochemical properties such as aqueous solubility.

Conclusion

The synthesis and purification of this compound can be achieved through multiple reliable pathways. The choice of the synthetic route will depend on factors such as the availability of starting materials, scalability requirements, and safety considerations. The purification of the final product is critical and can be effectively accomplished by either vacuum distillation or salt formation and recrystallization. A thorough understanding of these methodologies is essential for chemists and researchers involved in the development of pharmaceuticals that incorporate this important structural motif.

References

- 1. N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide synthesis - chemicalbook [chemicalbook.com]

- 2. US3420752A - Purification of toluenediamine mixtures by vacuum distillation - Google Patents [patents.google.com]

- 3. Vacuum distillation - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. Reagents & Solvents [chem.rochester.edu]

Spectral Analysis of 2-(4-Methylpiperazin-1-yl)ethanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for the compound 2-(4-Methylpiperazin-1-yl)ethanamine, a key building block in medicinal chemistry and materials science. This document outlines the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a comprehensive spectral profile for this compound.

Molecular Structure and Spectroscopic Overview

This compound (C₇H₁₇N₃, Molecular Weight: 143.23 g/mol ) is a diamine featuring a tertiary amine within a methylpiperazine ring and a primary amine in the ethyl side chain. This unique arrangement of functional groups gives rise to a distinct spectral fingerprint, which is crucial for its identification and characterization.

DOT Script of Molecular Structure:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectral Data

The proton NMR spectrum provides information about the different chemical environments of hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 2.71 | Triplet (t) | 2H | -CH₂-NH₂ |

| 2.20-2.60 | Multiplet (m) | 10H | -CH₂-N(piperazine), N-CH₂-(piperazine) |

| 2.21 | Singlet (s) | 3H | N-CH₃ |

Experimental Protocol: ¹H NMR Spectroscopy

A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The spectrum is recorded on a 400 MHz NMR spectrometer. Data acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1.0 seconds, and 16 scans. The resulting Free Induction Decay (FID) is processed with a line broadening of 0.3 Hz and Fourier transformed to generate the frequency domain spectrum.

¹³C NMR Spectral Data (Predicted)

The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments. Due to the lack of readily available experimental data, the following are predicted chemical shifts based on structure-property relationships and spectral databases of similar compounds.

| Chemical Shift (δ) ppm | Assignment |

| ~58 | -CH₂-NH₂ |

| ~55 | -CH₂-N(piperazine) |

| ~53 | N-CH₂-(piperazine) |

| ~46 | N-CH₃ |

| ~38 | -CH₂-CH₂-NH₂ |

Experimental Protocol: ¹³C NMR Spectroscopy

The sample is prepared as described for ¹H NMR spectroscopy. The ¹³C NMR spectrum is acquired on a 100 MHz NMR spectrometer using a proton-decoupled pulse sequence. Key parameters include a spectral width of 240 ppm, a relaxation delay of 2.0 seconds, and an accumulation of 1024 scans. The FID is processed with a line broadening of 1.0 Hz prior to Fourier transformation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350-3250 | Medium, broad | N-H stretch (primary amine) |

| 2940-2800 | Strong | C-H stretch (aliphatic) |

| 1590-1550 | Medium | N-H bend (primary amine) |

| 1450-1470 | Medium | C-H bend (alkane) |

| 1150-1050 | Strong | C-N stretch (amine) |

Experimental Protocol: IR Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A thin film of the neat liquid sample is placed between two potassium bromide (KBr) plates. The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. An average of 16 scans is taken to improve the signal-to-noise ratio. A background spectrum of the clean KBr plates is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

| m/z | Relative Intensity (%) | Assignment |

| 143 | Moderate | [M]⁺ (Molecular ion) |

| 113 | High | [M - CH₂NH₂]⁺ |

| 99 | High | [M - C₂H₄NH₂]⁺ |

| 70 | High | [Piperazine ring fragment]⁺ |

| 58 | Very High | [CH₂=N(CH₃)CH₂CH₂]⁺ |

| 42 | High | [C₂H₄N]⁺ |

Experimental Protocol: Mass Spectrometry

The mass spectrum is acquired using an electron ionization (EI) mass spectrometer. The sample is introduced into the ion source via a direct insertion probe or a gas chromatograph. The electron energy is set to 70 eV. The mass analyzer scans a mass-to-charge (m/z) range of 10-300. The data is collected and processed by the instrument's software to generate the mass spectrum.

Workflow for Spectral Analysis

The following diagram illustrates the general workflow for the spectral characterization of a chemical compound like this compound.

DOT Script of the Spectral Analysis Workflow:

Caption: General workflow for spectral analysis.

This guide provides a foundational understanding of the spectral characteristics of this compound. The provided data and protocols are intended to assist researchers in the identification and quality control of this important chemical compound.

2-(4-Methylpiperazin-1-yl)ethanamine: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 2-(4-Methylpiperazin-1-yl)ethanamine, a key building block in medicinal chemistry. While specific experimental data for this compound is not extensively available in public literature, this document outlines the fundamental principles and detailed experimental protocols for determining these critical parameters. The methodologies are based on established scientific principles for amines and regulatory guidelines for pharmaceutical substances, providing a robust framework for researchers in drug discovery and development. This guide includes structured data tables for recording experimental outcomes and visual workflows to guide laboratory investigation.

Introduction

This compound is a diamine featuring a methylpiperazine moiety, a common functional group in many active pharmaceutical ingredients (APIs) due to its favorable pharmacokinetic properties. A thorough understanding of its solubility and stability is paramount for its effective use in synthesis, formulation development, and ensuring the quality and shelf-life of resulting drug candidates. This document serves as a practical guide for generating this essential data in a scientifically sound and regulatory-compliant manner.

Physicochemical Properties

While comprehensive experimental data is limited, the following table summarizes the known physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₇H₁₇N₃ | TCI Chemicals, Sigma-Aldrich |

| Molecular Weight | 143.23 g/mol | TCI Chemicals, Sigma-Aldrich |

| Physical State | Liquid or Solid | TCI Chemicals, Sigma-Aldrich |

| CAS Number | 934-98-5 | TCI Chemicals, Sigma-Aldrich |

Solubility Profile

The solubility of an API is a critical determinant of its bioavailability and formulation feasibility. Amines, such as this compound, are generally basic and can form salts with acids, which often exhibit enhanced aqueous solubility.[1] The solubility of lower aliphatic amines in water is typically high due to hydrogen bonding, but this decreases with increasing molecular weight and hydrocarbon content.[2][3]

Predicted Solubility Behavior

Based on its structure, this compound is expected to be soluble in water and polar organic solvents. Its basic nature suggests that its solubility in aqueous solutions will be pH-dependent, with higher solubility at lower pH due to the formation of a protonated, more polar species.

Experimental Determination of Solubility

A comprehensive solubility profile should be established across a range of solvents relevant to pharmaceutical development.

3.2.1. Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)

This method determines the thermodynamic solubility of a compound in a given solvent.[4]

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the test solvent (e.g., water, phosphate buffer at various pH levels, ethanol, propylene glycol) in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[4]

-

Phase Separation: Allow the suspension to settle. Separate the saturated solution from the excess solid by centrifugation and/or filtration (using a filter that does not adsorb the compound).

-

Quantification: Analyze the concentration of the compound in the clear, saturated solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

-

Data Reporting: Express solubility in units such as mg/mL or µg/mL.

3.2.2. Data Presentation: Solubility Data

The following table should be used to record the experimentally determined solubility data.

| Solvent | Temperature (°C) | pH (for aqueous) | Solubility (mg/mL) | Analytical Method |

| Purified Water | 25 | As is | HPLC-UV | |

| Phosphate Buffer | 25 | 2.0 | HPLC-UV | |

| Phosphate Buffer | 25 | 7.4 | HPLC-UV | |

| Phosphate Buffer | 25 | 9.0 | HPLC-UV | |

| Ethanol | 25 | N/A | HPLC-UV | |

| Propylene Glycol | 25 | N/A | HPLC-UV | |

| 0.1 M HCl | 25 | ~1 | HPLC-UV | |

| 0.1 M NaOH | 25 | ~13 | HPLC-UV |

Visual Workflow for Solubility Determination

Stability Profile

Stability testing is essential to determine how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[5][6][7] These studies are crucial for establishing a re-test period and recommended storage conditions.[8]

Forced Degradation (Stress Testing)

Forced degradation studies are conducted under more severe conditions than accelerated stability studies and are designed to identify likely degradation products and establish degradation pathways.[9] This information is vital for developing stability-indicating analytical methods.[10]

4.1.1. Experimental Protocol: Forced Degradation Studies

-

Sample Preparation: Prepare solutions of this compound (e.g., at 1 mg/mL) in various stress media.[10]

-

Stress Conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.[10]

-

Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.[10]

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Store the solid compound at 80 °C for 48 hours.

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A dark control should be run in parallel.

-

-

Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method. The method should be capable of separating the parent compound from all significant degradation products.

-

Data Evaluation: Calculate the percentage of degradation. Identify and characterize major degradation products using techniques like LC-MS/MS and NMR.

4.1.2. Data Presentation: Forced Degradation Summary

| Stress Condition | Duration | Temperature | % Degradation of Parent Compound | Number of Degradants | Observations |

| 0.1 M HCl | 24 h | 60 °C | |||

| 0.1 M NaOH | 24 h | 60 °C | |||

| 3% H₂O₂ | 24 h | RT | |||

| Thermal (Solid) | 48 h | 80 °C | |||

| Photolytic (Solid) | Per ICH Q1B | RT | |||

| Photolytic (Solution) | Per ICH Q1B | RT |

Long-Term and Accelerated Stability Studies

Formal stability studies should be conducted according to ICH Q1A(R2) guidelines to propose a re-test period.[7]

4.2.1. Experimental Protocol: ICH Stability Studies

-

Batch Selection: Use at least three primary batches of the drug substance.[8]

-

Container Closure System: Store the substance in a container closure system that is the same as or simulates the proposed packaging for storage and distribution.[11]

-

Storage Conditions:

-

Testing Frequency:

-

Tests: At each time point, test for appearance, assay, and degradation products using a validated stability-indicating method.

4.2.2. Data Presentation: Long-Term Stability Data

| Test Parameter | Acceptance Criteria | Time Point (Months) | Batch 1 | Batch 2 | Batch 3 |

| Appearance | Colorless to light yellow liquid/solid | 0 | |||

| 3 | |||||

| ... | |||||

| Assay (%) | 98.0 - 102.0 | 0 | |||

| 3 | |||||

| ... | |||||

| Total Impurities (%) | NMT 1.0 | 0 | |||

| 3 | |||||

| ... |

Visual Workflow for Stability Assessment

Conclusion

The solubility and stability of this compound are critical parameters that must be thoroughly evaluated to support its use in pharmaceutical research and development. This guide provides a comprehensive framework of experimental protocols and data management strategies based on established scientific principles and regulatory guidelines. By following these methodologies, researchers can generate the high-quality data necessary to make informed decisions throughout the drug development lifecycle.

References

- 1. chemhaven.org [chemhaven.org]

- 2. moorparkcollege.edu [moorparkcollege.edu]

- 3. www1.udel.edu [www1.udel.edu]

- 4. enamine.net [enamine.net]

- 5. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 6. mastercontrol.com [mastercontrol.com]

- 7. database.ich.org [database.ich.org]

- 8. snscourseware.org [snscourseware.org]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 11. Ich guideline for stability testing | PPTX [slideshare.net]

An In-depth Technical Guide to the Material Safety of 2-(4-Methylpiperazin-1-yl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for 2-(4-Methylpiperazin-1-yl)ethanamine, also known as 1-(2-Aminoethyl)-4-methylpiperazine, with the CAS number 934-98-5. The information is intended for professionals in research, scientific, and drug development fields to ensure safe handling and use of this compound.

Chemical and Physical Properties

This section summarizes the key physical and chemical properties of this compound. While extensive experimental data is not publicly available for all parameters, the following table represents a compilation of reported values.

| Property | Value | Source |

| Molecular Formula | C₇H₁₇N₃ | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 143.23 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| Appearance | Colorless to light yellow liquid | --INVALID-LINK-- |

| Boiling Point | Data not available | N/A |

| Melting Point | Data not available | N/A |

| Flash Point | 83 °C | --INVALID-LINK-- |

| Specific Gravity | 0.93 (20/20 °C) | --INVALID-LINK-- |

| Solubility | Data not available | N/A |

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to its corrosive nature and acute toxicity.

GHS Classification

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 4 |

| Skin Corrosion/Irritation | Category 1B |

| Serious Eye Damage/Eye Irritation | Category 1 |

| Combustible Liquid | Category 4 |

GHS Label Elements

The following pictograms, signal word, and hazard statements are associated with this compound.

Signal Word: Danger

Hazard Statements:

-

H227: Combustible liquid.

-

H302: Harmful if swallowed.

-

H314: Causes severe skin burns and eye damage.

Precautionary Statements: A comprehensive list of precautionary statements is provided in the safety data sheets from various suppliers. Key recommendations include:

-

Prevention: Wear protective gloves, protective clothing, eye protection, and face protection. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Keep away from heat, sparks, open flames, and hot surfaces.

-

Response:

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.

-

If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.

-

In case of fire: Use appropriate media to extinguish.

-

-

Storage: Store in a well-ventilated place. Keep cool. Store locked up.

-

Disposal: Dispose of contents/container in accordance with local/regional/national/international regulations.

Toxicological Information

Detailed toxicological studies for this compound are not widely published. The acute oral toxicity is classified as Category 4, indicating that it is harmful if swallowed.

| Toxicity Endpoint | Value |

| Acute Oral Toxicity (LD50) | Data not available |

Due to the corrosive nature of the substance, it is expected to cause significant tissue damage upon ingestion, skin contact, or eye contact.

Experimental Protocols

Specific experimental protocols for the safety evaluation of this compound are not publicly available. However, standardized guidelines from the Organisation for Economic Co-operation and Development (OECD) are typically followed for the assessment of chemical safety. Below are representative methodologies for key toxicological endpoints.

Representative Protocol for Acute Oral Toxicity (Based on OECD Guideline 423: Acute Toxic Class Method)

This method is designed to estimate the acute oral toxicity of a substance with the use of a reduced number of animals.

Methodology:

-

Animal Model: Typically, young adult female rats are used.

-

Dose Administration: The substance is administered orally by gavage.

-

Stepwise Procedure:

-

A starting dose (e.g., 300 mg/kg body weight) is administered to a group of three animals.

-

Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

-

Depending on the outcome (number of mortalities), the test is either stopped, or a subsequent step is performed with a higher or lower dose in a new group of three animals.

-

-

Endpoint: The test allows for the classification of the substance into a GHS acute toxicity category.

Representative Protocol for In Vitro Skin Corrosion (Based on OECD Guideline 431: Reconstructed Human Epidermis Test Method)

This in vitro method uses a three-dimensional human skin model to assess the potential of a substance to cause skin corrosion.

Methodology:

-

Test System: A commercially available reconstructed human epidermis (RhE) model that mimics the properties of the human epidermis.

-

Procedure:

-

The test substance is applied topically to the surface of the RhE tissue.

-

The tissues are exposed to the substance for specific time points (e.g., 3 minutes and 1 hour).

-

After exposure, the tissues are rinsed, and cell viability is determined using a colorimetric assay (e.g., MTT assay).

-

-

Endpoint: A substance is identified as corrosive if the cell viability falls below a certain threshold compared to negative controls. This allows for classification as GHS Category 1 for skin corrosion.

Safe Handling and Emergency Procedures

Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

The following diagram illustrates the recommended personal protective equipment when handling this substance.

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Storage and Disposal

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and acids. Keep away from heat and sources of ignition.

Disposal: Dispose of this chemical in accordance with all applicable federal, state, and local environmental regulations. It is the responsibility of the waste generator to determine the proper waste classification and disposal methods.

Disclaimer: This document is intended as a technical guide for informational purposes only and is not a substitute for a formal Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) provided by the supplier. Users should always consult the most current SDS for the specific product they are handling. The information provided herein is based on available data and is believed to be accurate, but no warranty, expressed or implied, is made.

An In-depth Technical Guide to 2-(4-Methylpiperazin-1-yl)ethanamine for Researchers and Drug Development Professionals

Introduction: 2-(4-Methylpiperazin-1-yl)ethanamine, a key building block in medicinal chemistry, is a versatile diamine featuring a methyl-substituted piperazine ring linked to an ethylamine moiety. Its structural characteristics make it a valuable starting material for the synthesis of a diverse range of biologically active compounds. This technical guide provides a comprehensive overview of its commercial availability, key properties, and its application in the synthesis of potential therapeutic agents, complete with experimental protocols and workflow visualizations.

Commercial Availability and Properties

This compound (CAS No. 934-98-5) is readily available from several commercial suppliers catering to the research and pharmaceutical industries. The compound is typically offered at various purity levels to suit different research and development needs. Below is a summary of the key quantitative data from prominent suppliers.

| Property | Value | Suppliers Citing this Value |

| CAS Number | 934-98-5 | Sigma-Aldrich, Vibrant Pharma Inc.[1], ChemScene[2], Santa Cruz Biotechnology[3], TCI Chemicals[4] |

| Molecular Formula | C₇H₁₇N₃ | Sigma-Aldrich, Vibrant Pharma Inc.[1], ChemScene[2], Santa Cruz Biotechnology[3] |

| Molecular Weight | 143.23 g/mol | Sigma-Aldrich, Vibrant Pharma Inc.[1], ChemScene[2], Santa Cruz Biotechnology[3] |

| Purity | ≥95% to 97% | ChemScene (≥95%)[2], Vibrant Pharma Inc. (97%)[1] |

| Physical Form | Solid | Sigma-Aldrich[5] |

| Storage Conditions | Room temperature to 4°C, protect from light | Vibrant Pharma Inc. (Room temperature)[1], ChemScene (4°C, protect from light)[2] |

Applications in Drug Discovery and Medicinal Chemistry

This compound serves as a crucial intermediate in the synthesis of novel compounds with a wide array of pharmacological activities. Its piperazine and ethylamine functionalities allow for the introduction of diverse substituents, enabling the exploration of structure-activity relationships.

Synthesis of Antimicrobial and Antioxidant Agents

Derivatives of this compound have been synthesized and evaluated for their antimicrobial and antioxidant properties. For instance, a series of (N-(2-(4-methylpiperazine-1-carbonyl) thiophen-3-yl)-2-(piperazin-1-yl) acetamide hydrochloride derivatives and their subsequent sulfonamides have been developed.[6]

Development of Anti-inflammatory Drugs

The scaffold of this diamine has been incorporated into the design of dual inhibitors of Discoidin Domain Receptors 1 and 2 (DDR1 and DDR2), which are potential targets for anti-inflammatory therapies.[7] A notable example is the synthesis of 3-(Imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide.

Use in Anticancer Research

Researchers have synthesized and tested 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives for their antiproliferative effects against various human cancer cell lines.[4] This highlights the potential of using this compound as a starting point for the development of new anticancer agents.

Experimental Protocols

While specific, detailed protocols for every application are extensive and often proprietary, the following sections provide representative methodologies for key synthetic transformations and biological evaluations involving this compound and its derivatives.

General Synthesis of N-Substituted Derivatives

The primary amine group of this compound is a key site for derivatization, often through amide bond formation or reductive amination.

General Procedure for Amide Coupling:

-

Dissolve the carboxylic acid starting material in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Add a coupling agent (e.g., HATU, HOBt/EDC) and a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA).

-

Stir the mixture at room temperature for a short period to activate the carboxylic acid.

-

Add a solution of this compound in the same solvent to the reaction mixture.

-

Allow the reaction to proceed at room temperature until completion, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, perform an aqueous work-up, followed by extraction with an organic solvent.

-

Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired N-acylated derivative.

Biological Evaluation Protocols

In Vitro Antiproliferative MTT Assay:

This protocol is used to assess the cytotoxic effects of synthesized compounds on cancer cell lines.[4]

-

Cell Culture: Maintain human cancer cell lines (e.g., K562, Colo-205, MDA-MB 231, IMR-32) in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Seed the cells into 96-well microtiter plates at a specific density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (derived from this compound) and incubate for a specified period (e.g., 24 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide) solution to each well and incubate for a few hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

In Vivo Anti-inflammatory Evaluation in a Mouse Model of Acute Lung Injury (ALI):

This protocol evaluates the in vivo efficacy of compounds designed as anti-inflammatory agents.[7]

-

Animal Model: Use a suitable mouse model, such as C57BL/6 mice.

-

Compound Administration: Administer the test compound (e.g., by intraperitoneal injection) at various doses to different groups of mice.

-

Induction of ALI: After a set period, induce acute lung injury by administering an inflammatory agent like lipopolysaccharide (LPS) (e.g., via intratracheal instillation).

-

Sample Collection: At a specific time point post-LPS challenge, euthanize the mice and collect bronchoalveolar lavage fluid (BALF) and lung tissue.

-

Analysis:

-

Measure the levels of pro-inflammatory cytokines (e.g., IL-6) in the BALF using an enzyme-linked immunosorbent assay (ELISA).

-

Perform histological analysis of the lung tissue to assess inflammation and injury.

-

-

Statistical Analysis: Analyze the data to determine the effect of the test compound on reducing inflammation compared to a control group.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the use of this compound in research and development.

Caption: Synthetic workflow for derivatization.

Caption: Biological evaluation workflow.

Caption: Drug discovery logical relationship.

References

- 1. scirp.org [scirp.org]

- 2. WO2013173645A1 - Compositions and methods for modulating utrn expression - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and in vitro antiproliferative activity of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-(4-Methyl-piperazin-1-yl)-ethylamine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. ijnrd.org [ijnrd.org]

- 7. Design, Synthesis, and Biological Evaluation of 3-(Imidazo[1,2- a]pyrazin-3-ylethynyl)-4-isopropyl- N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide as a Dual Inhibitor of Discoidin Domain Receptors 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Basic Reactivity of 2-(4-Methylpiperazin-1-yl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the basic reactivity of 2-(4-Methylpiperazin-1-yl)ethanamine, a versatile building block in medicinal chemistry and drug development. The document details the compound's fundamental chemical properties, including its basicity and nucleophilicity, supported by quantitative data and comparative analysis with related structures. Detailed, representative experimental protocols for its synthesis, acylation, and alkylation are provided to enable its practical application in a laboratory setting. Furthermore, this guide explores the broader context of piperazine derivatives in oncology by presenting a representative signaling pathway illustrating their mechanism of action in inducing apoptosis in cancer cells.

Introduction

This compound, also known as 1-(2-aminoethyl)-4-methylpiperazine, is a diamine featuring a primary aliphatic amine and a tertiary amine within a piperazine ring. This unique structural arrangement imparts distinct physicochemical properties, making it a valuable synthon for the introduction of a basic and nucleophilic moiety in the design of novel therapeutic agents. The piperazine heterocycle is a common scaffold in a multitude of approved drugs, owing to its ability to improve aqueous solubility, modulate lipophilicity, and engage in crucial binding interactions with biological targets. Understanding the fundamental reactivity of this compound is therefore critical for its effective utilization in drug discovery and development.

Physicochemical and Basicity Data

The reactivity of this compound is fundamentally governed by the presence of two basic nitrogen centers: the primary amine of the ethylamine side chain and the tertiary amine of the N-methylated piperazine ring.

General Properties

| Property | Value |

| CAS Number | 934-98-5 |

| Molecular Formula | C₇H₁₇N₃ |

| Molecular Weight | 143.23 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 215.4 °C at 760 mmHg |

| Density | 0.956 g/cm³ |

Basicity and pKa Values

The pKa of the conjugate acid of a typical primary alkylamine, such as ethylamine, is around 10.7. The pKa values for piperazine itself are approximately 9.73 and 5.35[1]. The introduction of a methyl group on one of the piperazine nitrogens to form 1-methylpiperazine results in pKa values of approximately 9.09 and 4.94[2]. The electron-donating effect of the alkyl group slightly increases the basicity of the nitrogen it is attached to, but steric hindrance can influence protonation.

Based on these data, the estimated pKa values for the two protonation sites of this compound are summarized in the table below.

| Protonation Site | Estimated pKa |

| Primary Amine (-NH₂) | ~10.5 |

| Tertiary Amine (N-CH₃) | ~9.0 |

This indicates that under physiological pH (7.4), both amine groups will be predominantly protonated. The primary amine will be the first to be protonated.

Chemical Reactivity and Experimental Protocols

The dual nucleophilic nature of this compound allows for a range of chemical transformations, primarily at the more accessible and generally more nucleophilic primary amine.

Synthesis

A common synthetic route to this compound involves the reaction of 1-methylpiperazine with a suitable two-carbon electrophile bearing a protected or latent amino group, followed by deprotection. A representative protocol is provided below.

Experimental Protocol: Synthesis of this compound

-

Reaction: N-alkylation of 1-methylpiperazine with 2-chloroethylamine hydrochloride.

-

Reagents and Solvents:

-

1-Methylpiperazine

-

2-Chloroethylamine hydrochloride

-

Sodium hydroxide

-

Ethanol

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a round-bottom flask, dissolve 2-chloroethylamine hydrochloride in water and cool in an ice bath.

-

Slowly add a solution of sodium hydroxide to neutralize the hydrochloride and liberate the free base.

-

To this solution, add an equimolar amount of 1-methylpiperazine dissolved in ethanol.

-

The reaction mixture is stirred at room temperature for 24 hours, followed by heating at reflux for 4 hours to ensure complete reaction.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is taken up in water and extracted with diethyl ether.

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.

-

Purification is achieved by vacuum distillation to afford this compound as a colorless to pale yellow oil.

-

Acylation

The primary amine of this compound readily undergoes acylation with acylating agents such as acid chlorides or anhydrides to form amides. The tertiary amine of the piperazine ring is unreactive under these conditions.

Experimental Protocol: Acylation with Acetic Anhydride

-

Reaction: N-acetylation of the primary amine.

-

Reagents and Solvents:

-

This compound

-

Acetic anhydride

-

Triethylamine or pyridine (as a base)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve this compound in dichloromethane in a round-bottom flask and cool to 0 °C in an ice bath.

-

Add a slight molar excess of triethylamine or pyridine.

-

Slowly add an equimolar amount of acetic anhydride dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by TLC.

-

Upon completion, quench the reaction by adding water.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-acetylated product.

-

If necessary, the product can be further purified by column chromatography on silica gel.

-

Alkylation

Alkylation of the primary amine can be achieved using alkyl halides. To favor mono-alkylation and avoid over-alkylation, reductive amination is a more controlled method. However, a direct alkylation protocol is presented here for simplicity. The tertiary amine of the piperazine ring can also undergo quaternization with a reactive alkylating agent like methyl iodide, but this typically requires more forcing conditions.

Experimental Protocol: N-Alkylation with Methyl Iodide

-

Reaction: N-methylation of the primary amine.

-

Reagents and Solvents:

-

This compound

-

Methyl iodide

-

Potassium carbonate (as a base)

-

Acetonitrile

-

Ethyl acetate

-

Water

-

Anhydrous sodium sulfate

-

-

Procedure:

-

To a solution of this compound in acetonitrile, add a molar excess of potassium carbonate.

-

Add a slight molar excess of methyl iodide and stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

-

Filter the reaction mixture to remove the inorganic base.

-

Remove the acetonitrile under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate to obtain the N-methylated product.

-

Purification can be performed by column chromatography if needed.

-

Role in Drug Development and a Representative Signaling Pathway

Piperazine derivatives are integral to the development of a wide range of therapeutics, including anticancer agents.[3][4] While the direct involvement of this compound in a specific signaling pathway is not extensively documented, the reactivity of its amine functionalities makes it an excellent scaffold for creating molecules that can modulate biological pathways.

As a representative example of how piperazine-containing molecules can exert their effects, we consider the mechanism of action of a novel piperazine derivative, (2, 4-Dihydroxy-cyclohexyl)-[4-(3, 5-dihydroxy-cyclohexyl)-piperazin-1-yl]-methanone (PCC), which has been shown to induce apoptosis in human liver cancer cells.[5] This compound triggers both the intrinsic and extrinsic apoptotic pathways.

Apoptotic Signaling Pathway of a Representative Piperazine Derivative

The diagram below illustrates the dual apoptotic pathways induced by the representative piperazine compound (PCC) in liver cancer cells.

Caption: Dual apoptotic pathways induced by a piperazine derivative.

This pathway highlights how a piperazine-containing molecule can inhibit the pro-survival NF-κB pathway, leading to the activation of the extrinsic apoptotic cascade via Caspase-8.[5] Concurrently, the compound acts on the mitochondria to induce the release of cytochrome c, initiating the intrinsic apoptotic pathway through Caspase-9 activation.[5] Both pathways converge on the executioner Caspases-3 and -7, culminating in programmed cell death.[5]

Conclusion

This compound is a valuable and reactive building block for chemical synthesis and drug discovery. Its two distinct basic centers offer opportunities for selective functionalization, enabling the creation of diverse molecular architectures. The representative experimental protocols provided herein serve as a practical guide for its application in the laboratory. The illustrative signaling pathway underscores the potential of piperazine-based compounds to modulate critical cellular processes, reinforcing the importance of this scaffold in the development of novel therapeutics, particularly in oncology. This technical guide provides a solid foundation for researchers and scientists to harness the chemical potential of this compound in their research and development endeavors.

References

- 1. uregina.ca [uregina.ca]

- 2. 1-Methylpiperazine CAS#: 109-01-3 [m.chemicalbook.com]

- 3. Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

The Versatility of the 2-(4-Methylpiperazin-1-yl)ethanamine Scaffold in Medicinal Chemistry: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the 2-(4-methylpiperazin-1-yl)ethanamine core, a privileged scaffold in modern drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the scaffold's applications, particularly in oncology and infectious diseases. The guide details the quantitative data of key derivatives, outlines experimental protocols for their evaluation, and visualizes the associated signaling pathways.

Introduction: The Significance of the Piperazine Moiety

The piperazine ring is a recurring motif in a multitude of clinically successful drugs, valued for its favorable physicochemical properties, including aqueous solubility and the ability to modulate pharmacokinetic profiles. The substituted ethylamine side chain, as seen in this compound, provides a crucial vector for interaction with various biological targets, rendering this scaffold a versatile building block in the design of novel therapeutic agents. This guide will explore the diverse applications of this core structure, highlighting its role in the development of targeted therapies.

Applications in Oncology: Targeting Key Kinase Pathways

The this compound scaffold has proven to be a cornerstone in the development of potent and selective kinase inhibitors for cancer therapy. Its derivatives have shown significant activity against critical oncogenic drivers.

Dual c-Src/Abl Kinase Inhibition

A prominent example is its incorporation into Saracatinib (AZD0530), a potent dual inhibitor of the c-Src and Abl tyrosine kinases.[1] These kinases are key regulators of cell proliferation, survival, and migration, and their dysregulation is implicated in various cancers.

Quantitative Data: Kinase and Cell Proliferation Inhibition by Saracatinib (AZD0530)

| Target Kinase | IC50 (nM) | Reference |

| c-Src | 2.7 | [2] |

| Abl | 30 | [2] |

| c-Yes | 4 | [3] |

| Fyn | 4-10 | [3] |

| Lyn | 5 | [3] |

| Lck | <4 | [3] |

| Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |

| K562 | Chronic Myeloid Leukemia | 0.22 | [4] |

| PC-3 | Prostate Cancer | - | [5] |

| DU145 | Prostate Cancer | - | [5] |

| NBT-II | Bladder Cancer | - | [4] |

Signaling Pathway: c-Src and Abl Inhibition

Inhibition of c-Src and Abl by compounds containing the this compound moiety disrupts downstream signaling cascades crucial for tumor progression. This includes the Ras/MAPK, PI3K/Akt, and JAK/STAT pathways, leading to reduced cell proliferation, and induction of apoptosis.

Glycogen Synthase Kinase-3β (GSK-3β) Inhibition

Derivatives of this compound have also been explored as inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a serine/threonine kinase implicated in the pathophysiology of several diseases, including Alzheimer's disease and some cancers.[6]

Signaling Pathway: GSK-3β in Alzheimer's Disease

In the context of Alzheimer's disease, GSK-3β is a key enzyme involved in the hyperphosphorylation of the tau protein, leading to the formation of neurofibrillary tangles, and it also plays a role in the production of amyloid-β plaques.[6][7] Inhibition of GSK-3β is a promising therapeutic strategy.

Pan-BCR-ABL Inhibition

The this compound moiety is a common feature in potent inhibitors of the BCR-ABL fusion protein, the hallmark of chronic myeloid leukemia (CML). This includes inhibitors effective against the T315I "gatekeeper" mutation, which confers resistance to many first- and second-generation tyrosine kinase inhibitors.

Signaling Pathway: BCR-ABL in Chronic Myeloid Leukemia

The constitutively active BCR-ABL tyrosine kinase drives CML by activating a complex network of signaling pathways that promote cell proliferation and survival while inhibiting apoptosis.

Antimicrobial Applications

Beyond oncology, the this compound scaffold has been incorporated into novel compounds exhibiting significant antimicrobial activity. These derivatives have shown promise against a range of bacterial and fungal pathogens.

Quantitative Data: Antimicrobial Activity of Piperazine Derivatives

| Compound ID | Organism | MIC (µg/mL) | Reference |

| Compound 20 | Staphylococcus aureus | 6.25 | [7] |

| Compound 20 | Methicillin-resistant S. aureus (MRSA) | 6.25 | [7] |

| Compound 13 | Candida albicans | 3.12 | [7] |

| Compound 14 | Candida albicans | 3.12 | [7] |

| Compound 18 | Candida albicans | 3.12 | [7] |

| Compound 19 | Candida albicans | 3.12 | [7] |

| Compound 33 | Candida albicans | 3.12 | [7] |

| Compound 3k | Listeria monocytogenes | Potent | |

| Compound 3d | Pseudomonas aeruginosa | More potent than ampicillin | |

| Compound 3g | Escherichia coli | More efficient than ampicillin |

Experimental Protocols

This section provides standardized methodologies for the evaluation of compounds derived from the this compound scaffold.

In Vitro Kinase Assay (General Protocol)

This protocol outlines a general method for determining the in vitro inhibitory activity of a test compound against a specific kinase.

Workflow: In Vitro Kinase Assay

Materials:

-

Purified recombinant kinase

-

Specific kinase substrate (peptide or protein)

-

Adenosine triphosphate (ATP)

-

Test compound (e.g., a this compound derivative)

-

Kinase reaction buffer

-

Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compound in the appropriate kinase buffer.

-

Add the diluted compound or vehicle control to the wells of a microtiter plate.

-

Add the purified kinase to each well and briefly incubate.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Stop the reaction according to the detection kit manufacturer's instructions.

-

Add the detection reagents to quantify the kinase activity (e.g., by measuring the amount of ADP produced).

-

Measure the signal using a microplate reader.

-

Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[8]

Minimum Inhibitory Concentration (MIC) Testing (Broth Microdilution Method)

This protocol describes the determination of the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism using the broth microdilution method.[9][10][11]

Workflow: Broth Microdilution MIC Test

Materials:

-

Test antimicrobial compound

-

Bacterial or fungal strain

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a stock solution of the test compound and perform serial two-fold dilutions in the growth medium directly in the wells of a 96-well plate.

-

Prepare a standardized inoculum of the test microorganism adjusted to a specific cell density (e.g., 0.5 McFarland standard).

-

Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microorganism with no compound) and a negative control (medium only).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

After incubation, determine the MIC by visually inspecting the wells for turbidity or by measuring the optical density using a microplate reader. The MIC is the lowest concentration of the compound that completely inhibits visible growth.[12]

Conclusion

The this compound scaffold is a highly valuable asset in medicinal chemistry, demonstrating remarkable versatility across different therapeutic areas. Its favorable properties and synthetic tractability have enabled the development of potent and selective inhibitors for challenging targets in oncology, as well as novel agents to combat infectious diseases. The data and protocols presented in this guide underscore the continued importance of this privileged core in the ongoing quest for new and effective medicines. Further exploration of this scaffold is warranted to unlock its full therapeutic potential.

References

- 1. Re-evaluating the role of BCR/ABL in chronic myelogenous leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ncats.nih.gov [ncats.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Preclinical anticancer activity of the potent, oral Src inhibitor AZD0530 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. apexbt.com [apexbt.com]

- 6. Glycogen Synthase Kinase 3β: A New Gold Rush in Anti-Alzheimer’s Disease Multitarget Drug Discovery? Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glycogen synthase kinase-3 signaling in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. apec.org [apec.org]

- 11. microbe-investigations.com [microbe-investigations.com]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-(4-Methylpiperazin-1-yl)ethanamine: A Versatile Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Methylpiperazin-1-yl)ethanamine is a key bifunctional building block increasingly utilized in the design and synthesis of novel therapeutic agents. Possessing both a primary amine and a tertiary amine within a piperazine scaffold, this molecule offers a unique combination of reactive sites and physicochemical properties. Its incorporation into drug candidates has been shown to modulate aqueous solubility, lipophilicity, and target engagement. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, with a focus on its role in the development of kinase inhibitors and antimicrobial agents. Detailed experimental protocols and quantitative data are presented to facilitate its practical application in a research and development setting.

Core Chemical and Physical Properties

This compound, also known as 1-(2-aminoethyl)-4-methylpiperazine, is a colorless to light yellow liquid or solid with a chemical structure that lends itself to a variety of chemical transformations.[1][2] Its key properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 934-98-5 | [3][4][5] |

| Molecular Formula | C₇H₁₇N₃ | [3][5][6] |

| Molecular Weight | 143.23 g/mol | [3][4][5] |

| Physical State | Liquid or Solid | [1] |

| Purity | Typically >95% - 97% | [2][5] |

| Boiling Point | 215.4 °C at 760 mmHg | |

| Density | 0.956 g/cm³ | |

| Storage Conditions | Room temperature, under inert gas, in a cool, dark place is recommended. It is also noted to be air sensitive. | [1][5] |

Synthesis and Purification

The synthesis of this compound can be achieved through several synthetic routes. A common and effective method involves the alkylation of N-methylpiperazine with a suitable two-carbon electrophile bearing a protected or masked primary amine.

Synthetic Protocol: Alkylation of N-Methylpiperazine with 2-Chloroethylamine Hydrochloride

This method provides a straightforward approach to the target compound.

Reaction Scheme:

Alkylation of N-methylpiperazine.

Experimental Protocol:

-